molecular formula C15H17N3O4S2 B11636120 1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B11636120
M. Wt: 367.4 g/mol
InChI Key: TXQZAKZLNHDUOG-UHFFFAOYSA-N
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Description

1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a thiophene ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Sulfonylation: The piperazine ring is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Thienylmethylation: Finally, the thiophene ring is introduced via a nucleophilic substitution reaction using a thiophene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrobenzenesulfonyl)piperazine: Lacks the thiophene ring.

    4-[(Thiophen-2-yl)methyl]piperazine: Lacks the nitrobenzenesulfonyl group.

Uniqueness

1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE is unique due to the combination of the nitrobenzenesulfonyl and thiophene groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C15H17N3O4S2/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2

InChI Key

TXQZAKZLNHDUOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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